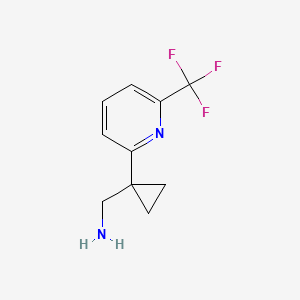![molecular formula C23H21ClO2 B12639137 4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol CAS No. 921588-05-8](/img/structure/B12639137.png)
4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol is an organic compound characterized by its complex structure, which includes a chlorophenyl group, two diphenyl groups, and a butenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol typically involves the reaction of 4-chlorophenyl diphenylmethanol with but-2-en-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(diphenyl)methanol: Shares a similar core structure but lacks the butenol moiety.
4-Chlorothiophenol: Contains a chlorophenyl group but differs significantly in its overall structure and properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
921588-05-8 |
|---|---|
Molecular Formula |
C23H21ClO2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-diphenylmethoxy]but-2-en-1-ol |
InChI |
InChI=1S/C23H21ClO2/c24-22-15-13-21(14-16-22)23(26-18-8-7-17-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-16,25H,17-18H2 |
InChI Key |
QSGBYBYKWRNHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)
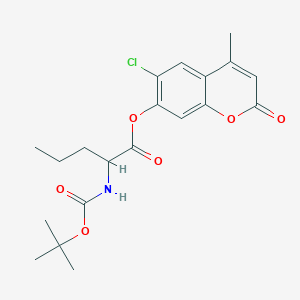
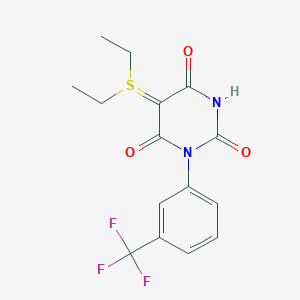
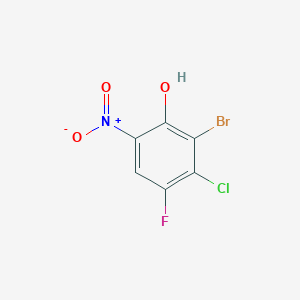


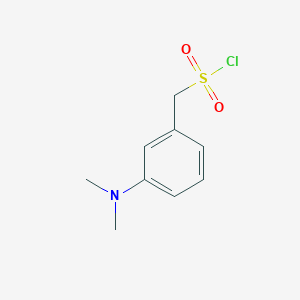
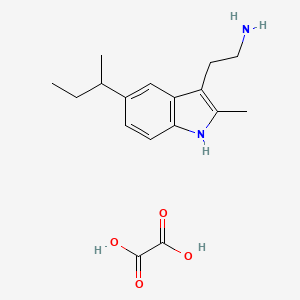
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
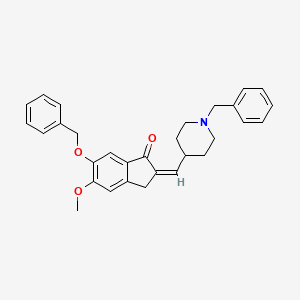
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)
